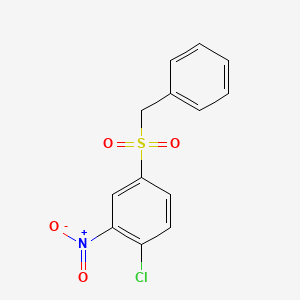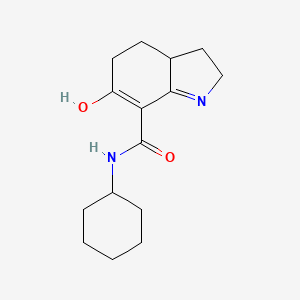
N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the indole ring system.
Functional Group Modification:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the indole ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indene-3a-carboxylate
- N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-2-carboxamide
Uniqueness
N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide is unique due to its specific structural features, such as the position of the carboxamide group and the presence of the cyclohexyl substituent. These structural differences can lead to variations in biological activity and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
59601-35-3 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
N-cyclohexyl-6-hydroxy-3,3a,4,5-tetrahydro-2H-indole-7-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c18-12-7-6-10-8-9-16-14(10)13(12)15(19)17-11-4-2-1-3-5-11/h10-11,18H,1-9H2,(H,17,19) |
Clave InChI |
KZXHFPFDEOPPJM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=C(CCC3C2=NCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


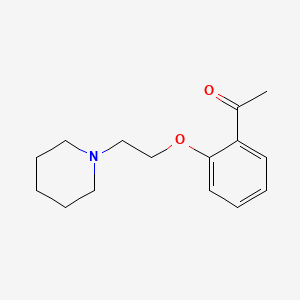
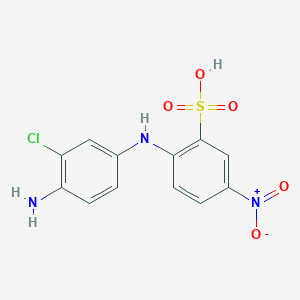
![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)
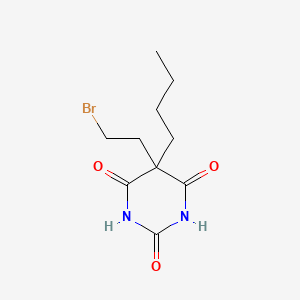
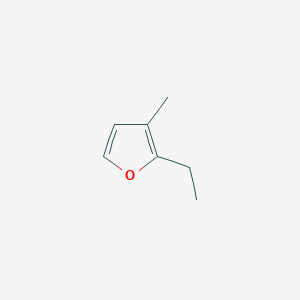
![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)
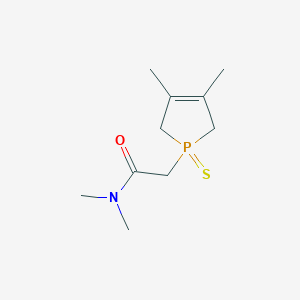
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
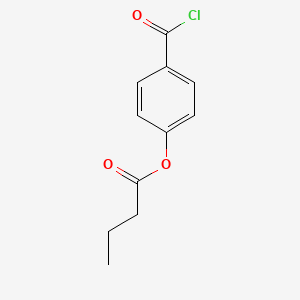
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)

